molecular formula C16H14ClN3OS B15159256 1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- CAS No. 676477-29-5

1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl-

Cat. No.: B15159256
CAS No.: 676477-29-5
M. Wt: 331.8 g/mol
InChI Key: LXPSBBCFDOCISE-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of functional groups, including a chloro-substituted indole ring, a cyclopropylmethyl group, and a thiazolyl moiety, making it a valuable molecule for various scientific applications.

Preparation Methods

The synthesis of 1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.

    Cyclopropylmethylation: The chloro-substituted indole is then reacted with cyclopropylmethyl bromide in the presence of a base like potassium carbonate to attach the cyclopropylmethyl group.

    Thiazole Formation: Finally, the thiazole ring is introduced through a condensation reaction between the intermediate and a thioamide or thioester under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chlorine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or copper, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The thiazole moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- can be compared with other indole derivatives, such as:

    1H-Indole-3-carboxamide, 5-bromo-6-chloro-N-(methylsulfonyl)-: This compound features a bromine substituent and a methylsulfonyl group, which may alter its reactivity and biological activity.

    3-chloro-1H-indole-2-carboxamide: This compound has a different substitution pattern on the indole ring, affecting its chemical properties and applications.

The uniqueness of 1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

676477-29-5

Molecular Formula

C16H14ClN3OS

Molecular Weight

331.8 g/mol

IUPAC Name

6-chloro-1-(cyclopropylmethyl)-N-(1,3-thiazol-2-yl)indole-3-carboxamide

InChI

InChI=1S/C16H14ClN3OS/c17-11-3-4-12-13(15(21)19-16-18-5-6-22-16)9-20(14(12)7-11)8-10-1-2-10/h3-7,9-10H,1-2,8H2,(H,18,19,21)

InChI Key

LXPSBBCFDOCISE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C3=C2C=C(C=C3)Cl)C(=O)NC4=NC=CS4

Origin of Product

United States

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